2-(8-methylquinolin-5-yl)-6-(piperidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-methylquinolin-5-yl)-6-(piperidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is known for its unique structural features, which include a quinoline moiety and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-methylquinolin-5-yl)-6-(piperidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated precursor.
Cyclization and Functionalization: The final step involves the cyclization of the intermediate compounds to form the isoquinoline core, followed by functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(8-methylquinolin-5-yl)-6-(piperidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Halogenated precursors, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized piperidine derivatives.
Scientific Research Applications
2-(8-methylquinolin-5-yl)-6-(piperidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-(8-methylquinolin-5-yl)-6-(piperidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
2-(8-methylquinolin-5-yl)-6-(morpholin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Similar structure but with a morpholine ring instead of a piperidine ring.
2-(8-methylquinolin-5-yl)-6-(pyrrolidin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: Contains a pyrrolidine ring instead of a piperidine ring.
Properties
Molecular Formula |
C27H23N3O2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-(8-methylquinolin-5-yl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C27H23N3O2/c1-17-10-12-23(19-9-6-14-28-25(17)19)30-26(31)20-8-5-7-18-22(29-15-3-2-4-16-29)13-11-21(24(18)20)27(30)32/h5-14H,2-4,15-16H2,1H3 |
InChI Key |
ALSDWYMFIKEABT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)N3C(=O)C4=C5C(=C(C=C4)N6CCCCC6)C=CC=C5C3=O)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.